

A Technical Guide to the Chemical Properties and Stability of Mito-apocynin (C2)

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Compound of Interest		
Compound Name:	Mito-apocynin (C2)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for **Mito-apocynin (C2)**. Mito-apocynin is a novel, orally active compound synthesized by conjugating apocynin with a mitochondria-targeting triphenylphosphonium (TPP+) cation.[1][2] This modification enhances its cell permeability and facilitates its accumulation within mitochondria, making it a potent agent for mitigating mitochondrial oxidative stress.[1][3] Its primary mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS), thereby exhibiting significant antioxidant, anti-inflammatory, and neuroprotective effects.[1][4]

Chemical Properties

Mito-apocynin (C2) is characterized by the attachment of an apocynin moiety to a TPP⁺ cation.[2] The TPP⁺ group is highly lipophilic, enabling the molecule to cross cellular and mitochondrial membranes.[1][3]

Table 1: General Chemical Properties of Mito-apocynin (C2)



Property	Value	Reference(s)
IUPAC Name	(2-(1-(4-hydroxy-3- methoxyphenyl)acetamido)eth yl)triphenylphosphonium bromide	N/A
Synonyms	Mito-Apo	[1]
CAS Number	1254044-41-1	[2]
Molecular Formula	C28H27BrNO3P	[2]
Molecular Weight	536.40 g/mol	[2]
Appearance	Light yellow to yellow solid	[2]

Table 2: Solubility Data for Mito-apocynin (C2)

Solvent	Solubility	Notes	Reference(s)
DMSO	100 mg/mL (186.43 mM)	Requires ultrasonic assistance. Hygroscopic DMSO can impact solubility; use freshly opened solvent.	[2][5]
Water	Insoluble	N/A	[6] (for Apocynin)
Ethanol	Soluble	N/A	[7] (for Apocynin)

Stability and Storage

Proper handling and storage are critical to maintain the integrity of Mito-apocynin. While specific degradation pathway studies for the conjugated molecule are not extensively published, stability data for its parent compound, apocynin, and recommended storage conditions for Mito-apocynin provide guidance.

Table 3: Recommended Storage Conditions for Mito-apocynin (C2) Stock Solutions



Temperature	Duration	Conditions	Reference(s)
-80°C	Up to 6 months	Sealed storage, away from moisture.	[2][8]
-20°C	Up to 1 month	Sealed storage, away from moisture.	[2][8]
4°C (Solid)	Long-term	Sealed storage, away from moisture.	[2]

Table 4: Stability of the Parent Compound (Apocynin) Under Stress Conditions

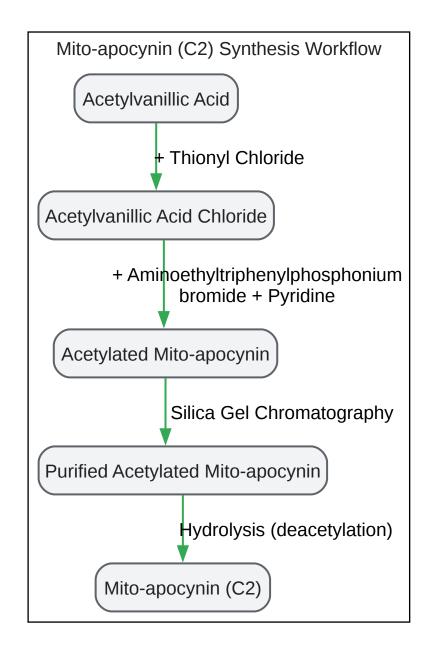
Condition	Degradation Level	Reference(s)
Acid Hydrolysis (1 M HCl)	Mild degradation	[9][10]
Alkali Hydrolysis (1 M NaOH)	Significant degradation	[9][10]
Oxidation (30% H ₂ O ₂)	Mild degradation	[9][10]
Photodegradation (Visible Light)	No degradation observed	[9][10]

Synthesis and Experimental Protocols Synthesis of Mito-apocynin (C2)

Mito-apocynin is synthesized by modifying previously described protocols for other mitochondria-targeted compounds.[1][11] The general scheme involves the following key steps:

- Conversion of acetylvanillic acid to acetylvanillic acid chloride using thionyl chloride.
- Reaction of the acid chloride with aminoethyltriphenylphosphonium bromide in the presence of pyridine and dichloromethane.
- Purification of the resulting acetylated Mito-apocynin using a silica gel column.
- Removal of the acetyl protective group by hydrolysis to yield the final Mito-apocynin product.
 [1][11]





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A simplified diagram of the **Mito-apocynin (C2)** synthesis pathway.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method for the parent compound, apocynin, can be adapted for Mito-apocynin. This is crucial for determining purity, stability, and concentration in biological matrices.[9][10]



- System: Agilent Technologies 1200 Series HPLC or equivalent.[11]
- Column: Reversed-phase C18 column (e.g., Kinetex C18 or Merk Millipore RP C₁₈, 125 mm x 4 mm, 5 μm).[9][11]
- Mobile Phase: Isocratic mixture of acetonitrile and water with 1% acetic acid (e.g., 60:40 v/v).
 [9][10]
- Flow Rate: 0.8 1.5 mL/min.[9][11]
- Detection: UV detector at 276 nm.[9][12]
- Injection Volume: 20 μL.[9][11]
- Quantification: Based on a standard curve prepared with known concentrations of the analyte (e.g., 0.1, 0.3, 1.0, 10, and 30 μg).[11]

Quantification by LC-MS/MS

For higher sensitivity and specificity, especially in complex biological samples like brain tissue and serum, LC-MS/MS is employed.[13]

- LC System: Agilent 1290 Infinity II UHPLC or similar.[13]
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
- Column: Agilent ZORBEX Eclipse plus C18 (2.1 mm × 50 mm, 1.8 μm).[13]
- Sample Preparation: Tissues are homogenized and extracted. An internal standard, such as (2-hydroxy-3-phenoxy propyl) triphenylphosphonium bromide, is added prior to extraction.
 [13]
- Injection Volume: 5 μL.[13]

In Vitro Assays for Oxidative Stress

Mitochondrial Superoxide Measurement (MitoSOX Assay):

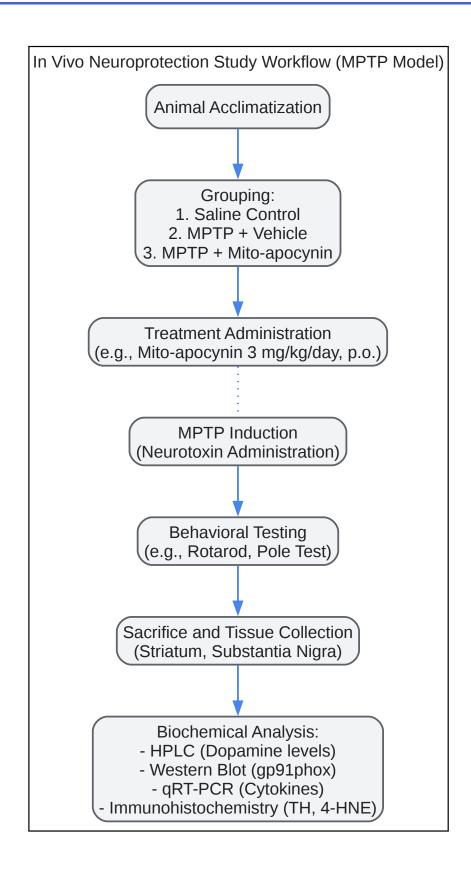


- Pretreat cells (e.g., U373 human astrocytes or N27 dopaminergic neurons) with Mitoapocynin (e.g., 10 μM) for 1-12 hours.[14][15]
- Induce oxidative stress if required by the experimental design.
- Incubate cells with MitoSOX Red dye for 20 minutes.[14]
- Measure fluorescence using a microplate reader or visualize via fluorescence microscopy to assess mitochondrial ROS levels.[14][15]
- Nitric Oxide Measurement (Griess Assay):
 - Pretreat cells with Mito-apocynin.
 - Induce an inflammatory response (e.g., with LPS or TWEAK).[14][15]
 - Collect the cell supernatant.
 - Use the Griess reagent to measure the level of nitrite, a stable product of nitric oxide, via spectrophotometry.[14][15]
- General ROS Measurement (CM-H2DCFDA Assay):
 - Pretreat cells with Mito-apocynin.
 - Load cells with the redox-sensitive dye CM-H2DCFDA (e.g., 1 μM).[14]
 - Induce oxidative stress.
 - Measure the magnitude of ROS generation using a fluorescence plate reader.[14]

In Vivo Experimental Protocol Example

The neuroprotective effects of Mito-apocynin have been demonstrated in various animal models of Parkinson's disease, such as the MPTP mouse model.[1]





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Workflow for a preclinical study evaluating Mito-apocynin's efficacy.

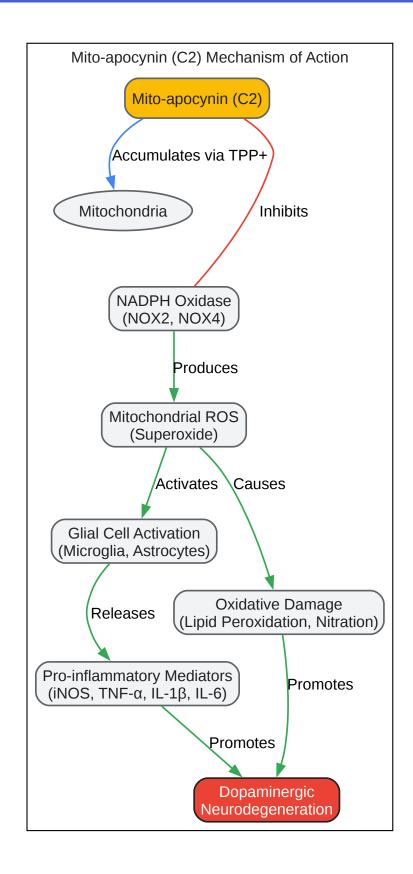


Mechanism of Action and Signaling Pathways

Mito-apocynin's primary therapeutic action stems from its ability to suppress oxidative stress and inflammation at the mitochondrial level.

- Mitochondrial Targeting: The TPP+ cation drives the accumulation of the compound within the mitochondria, placing it at a primary site of ROS production.[1][16]
- NADPH Oxidase (NOX) Inhibition: Mito-apocynin inhibits the activity of NADPH oxidase (specifically isoforms like NOX2/gp91phox and NOX4), which is a major source of superoxide in cells, particularly in activated microglia and neurons under stress.[1][16][17]
- Reduction of Oxidative Stress: By inhibiting NOX, Mito-apocynin significantly reduces the
 production of superoxide and downstream reactive species. This leads to decreased levels
 of oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 3-nitrotyrosine (3-NT).
 [1]
- Suppression of Neuroinflammation: The reduction in oxidative stress prevents the activation of glial cells (microglia and astrocytes).[1] This, in turn, suppresses the expression and release of pro-inflammatory molecules, including:
 - Inducible nitric oxide synthase (iNOS).[1]
 - Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta
 (IL-1β), and Interleukin-6 (IL-6).[1][3]
- Modulation of Mitochondrial Quality Control: In models of excitotoxicity, Mito-apocynin has been shown to enhance the expression of proteins involved in mitochondrial biogenesis and quality control, such as PGC-1α, PINK1, and Parkin.[3][17]





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Core signaling pathway modulated by Mito-apocynin (C2).



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